molecular formula C26H31NO3S B287933 N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Numéro de catalogue B287933
Poids moléculaire: 437.6 g/mol
Clé InChI: SCOLSLSJLUGQMW-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the regulation of B cell receptor signaling pathways.

Mécanisme D'action

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide selectively binds to and inhibits the activity of BTK, a protein kinase that plays a critical role in the regulation of B cell receptor signaling pathways. By blocking BTK activity, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. This leads to apoptosis and tumor cell death.
Biochemical and Physiological Effects:
N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits the growth of tumors in animal models. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK. This allows for more targeted inhibition of B cell receptor signaling pathways, which may reduce the risk of off-target effects. However, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has also been found to have limited efficacy in certain types of cancer, such as chronic lymphocytic leukemia. In addition, its safety profile and optimal dosing regimen have not yet been fully established.

Orientations Futures

There are several potential future directions for the development of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of research is the development of combination therapies that incorporate N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Finally, further studies are needed to establish the safety and efficacy of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide in clinical trials.

Méthodes De Synthèse

The synthesis method of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-(diphenylmethyl)-2-methylpropan-1-ol in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to form the oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to form N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide.

Applications De Recherche Scientifique

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B cell receptor signaling pathways and induce apoptosis in cancer cells. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Propriétés

Nom du produit

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Formule moléculaire

C26H31NO3S

Poids moléculaire

437.6 g/mol

Nom IUPAC

N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H31NO3S/c1-18(2)25(27-31(29,30)24-20(4)16-19(3)17-21(24)5)26(28,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-18,25,27-28H,1-5H3/t25-/m0/s1

Clé InChI

SCOLSLSJLUGQMW-VWLOTQADSA-N

SMILES isomérique

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES canonique

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.